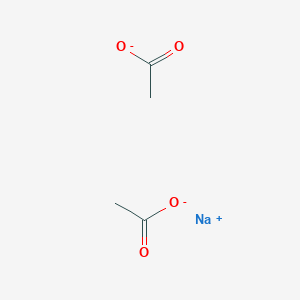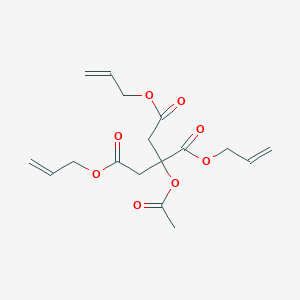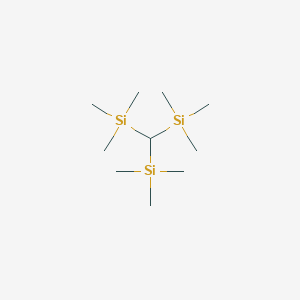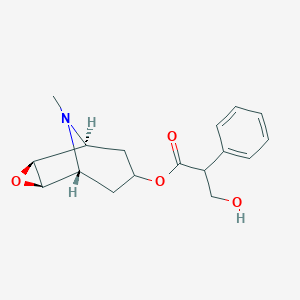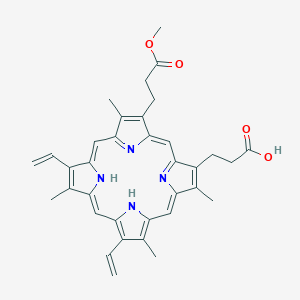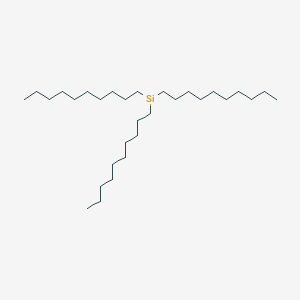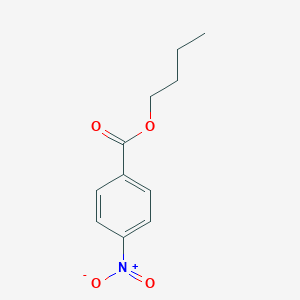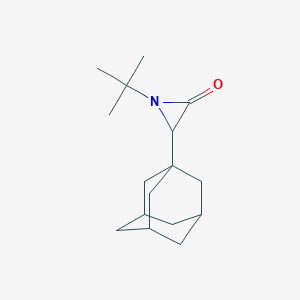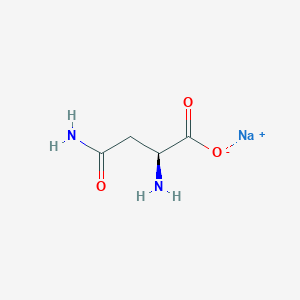
1-Iodocyclohexene
Vue d'ensemble
Description
1-Iodocyclohexene is an organoiodine compound with the molecular formula C₆H₉I It is a derivative of cyclohexene, where one hydrogen atom is replaced by an iodine atom
Méthodes De Préparation
1-Iodocyclohexene can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with iodine in the presence of a catalyst. Another method involves the use of hydrazine hydrate and zinc in methanol, where the reaction mixture is subjected to ultrasonic irradiation and UV light. This method increases the yield of the nucleophilic trapping product and accelerates the photodegradation of this compound .
Analyse Des Réactions Chimiques
1-Iodocyclohexene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form cyclohexene oxide.
Reduction Reactions: It can be reduced to cyclohexane.
Photochemical Reactions: Under UV light and ultrasonic irradiation, this compound can form radical and ionic products
Common reagents used in these reactions include zinc, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodocyclohexene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Iodocyclohexene involves the homolytic cleavage of the carbon-iodine bond under UV light, leading to the formation of radical intermediates. These radicals can undergo further reactions to form various products. The presence of zinc can enhance the formation of ionic products by acting as an iodine scavenger .
Comparaison Avec Des Composés Similaires
1-Iodocyclohexene can be compared with other similar compounds such as iodocyclohexane, bromocyclohexane, and chlorocyclohexane. While all these compounds contain a halogen atom attached to a cyclohexane ring, this compound is unique due to the presence of a double bond in the ring, which significantly influences its reactivity and chemical behavior .
Iodocyclohexane: Lacks the double bond present in this compound, leading to different reactivity.
Bromocyclohexane: Similar structure but with a bromine atom instead of iodine.
Chlorocyclohexane: Contains a chlorine atom, resulting in different chemical properties and reactivity.
Propriétés
IUPAC Name |
1-iodocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAROGICRCNKEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334017 | |
| Record name | 1-Iodocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17497-53-9 | |
| Record name | 1-Iodocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


